Hydroxy-pyrrolidone-lumacaftor
Description
Overview of CFTR Protein Function and Dysfunction in Cystic Fibrosis
The CFTR protein is an anion channel located on the apical membrane of epithelial cells in various organs, where it is responsible for transporting chloride and bicarbonate ions. nih.govhopkinscf.orgnih.gov This ion transport is crucial for maintaining the balance of salt and water on many surfaces of the body, including the lungs. cff.org In a functional state, CFTR helps hydrate (B1144303) the mucus layer, allowing cilia to clear mucus and trapped particles from the airways. nih.govcff.org
When the CFTR protein is dysfunctional, chloride ions are trapped inside the cells, leading to insufficient hydration of the cellular surface. cff.org This results in the production of thick, sticky mucus that obstructs airways, providing an environment for chronic bacterial infections and progressive lung damage. cff.orgyoutube.com
The CFTR gene, located on chromosome 7, was identified in 1989. nih.govhopkinscf.org Since then, over 2,000 mutations have been documented. hopkinscf.orgfrontiersin.org These mutations are grouped into classes based on the specific problem they cause with the CFTR protein.
The most prevalent mutation, present in about 70% of people with CF, is the F508del mutation. hopkinscf.org This mutation involves a deletion of three base pairs in the CFTR gene, leading to the loss of the amino acid phenylalanine at position 508 of the protein chain. nih.govnih.gov F508del is categorized as a Class II mutation, or a protein processing mutation. nih.govcff.org The absence of this single amino acid causes the protein to misfold. cff.org The cell's quality control machinery recognizes the misfolded protein and targets it for degradation before it can reach the cell surface to perform its function. nih.govnih.gov
| Mutation Class | Protein Defect | Consequence | Example Mutation |
|---|---|---|---|
| Class I | Protein Production | No functional CFTR protein is created due to a premature stop signal. | G542X |
| Class II | Protein Processing | The protein is misfolded and degraded, so it does not reach the cell surface. | F508del |
| Class III | Gating | The protein reaches the cell surface but does not open properly. | G551D |
| Class IV | Conduction | The protein is at the cell surface and opens, but ion flow is faulty. | R117H |
| Class V | Insufficient Protein | A reduced amount of functional protein is produced and trafficked to the surface. | A455E |
This table summarizes the primary classes of CFTR mutations based on their effect on the protein. frontiersin.orgcff.org
Therapies for CF have evolved from treating symptoms to targeting the root cause of the disease with small-molecule drugs known as CFTR modulators. ersnet.org These precision medicines are designed to correct the specific defects caused by different classes of mutations. researchgate.netmayoclinic.org The main categories include:
Correctors : These drugs, such as lumacaftor (B1684366), help misfolded CFTR proteins (like F508del-CFTR) fold into a more correct shape, enabling them to be trafficked to the cell surface. mdpi.comfrontiersin.org
Potentiators : These drugs, like ivacaftor, work on CFTR channels that are already at the cell surface, binding to the protein to increase the probability that the channel will open and allow ions to pass through. mdpi.comfrontiersin.org
Amplifiers : These investigational agents aim to increase the amount of CFTR protein produced by the cell. mdpi.com
Stabilizers : These agents are being studied for their ability to increase the stability of the CFTR protein at the cell surface, reducing its turnover. mdpi.com
Contextualization of Lumacaftor as a CFTR Corrector
Lumacaftor (VX-809) is a CFTR corrector designed specifically to address the F508del mutation. wikipedia.org It acts as a pharmacological chaperone, a small molecule that binds to the defective protein to facilitate its proper folding. frontiersin.orgwikipedia.org By increasing the amount of functional F508del-CFTR protein at the cell surface, lumacaftor lays the groundwork for a potentiator to then enhance its activity. mdpi.comnih.gov
Lumacaftor directly binds to the F508del-CFTR protein during its creation. mdpi.com Research indicates that lumacaftor exerts its corrective action at an early stage of the protein's biogenesis, stabilizing the first transmembrane domain (TMD1). mdpi.com This stabilization helps prevent the misfolding caused by the F508del mutation, allowing a greater quantity of the protein to pass through the cell's quality control checkpoints in the endoplasmic reticulum and be trafficked to the plasma membrane. mdpi.commdpi.com Once at the surface, the corrected F508del-CFTR channel can be activated, typically by a potentiator, to restore a level of chloride transport. tga.gov.au
The metabolic processing of lumacaftor in the body involves oxidation, leading to the formation of various metabolites. smolecule.com One of the predominant circulating metabolites in humans is a derivative known as Hydroxy-pyrrolidone-lumacaftor. tga.gov.au
The journey to discover CFTR modulators began in the late 1990s when the Cystic Fibrosis Foundation invested in high-throughput screening technologies through a collaboration with Aurora Sciences. nih.govvrtx.com This company was acquired by Vertex Pharmaceuticals in 2001, which continued the research. nih.govdovepress.com Scientists used cultured lung cells from CF patients to test hundreds of thousands of compounds for their ability to restore CFTR function. youtube.comdovepress.com
This massive screening effort first led to the identification of the potentiator ivacaftor. frontiersin.org Subsequent research focused on finding a corrector for the much more common F508del mutation. This led to the discovery of lumacaftor (VX-809), the first corrector shown to be effective for this genotype. nih.govdovepress.com In 2015, the U.S. Food and Drug Administration (FDA) approved the combination of lumacaftor and ivacaftor, marking the first therapy designed to treat the underlying cause of CF in people homozygous for the F508del mutation. wikipedia.orgvrtx.com
| Year/Period | Milestone | Significance |
|---|---|---|
| 1998 | Vertex initiates CF research program in collaboration with CFFT. | Marks the beginning of a focused effort on discovering drugs to treat the underlying cause of CF. vrtx.com |
| 2011 | A study demonstrates lumacaftor's (VX-809) ability to rescue F508del-CFTR in cell lines. | Provides key preclinical evidence of lumacaftor's potential as a CFTR corrector. frontiersin.org |
| 2012 | Ivacaftor is approved, validating the CFTR modulation approach. | The success of the first CFTR modulator encourages further development of correctors like lumacaftor. researchgate.net |
| 2015 | FDA approves the lumacaftor/ivacaftor combination therapy. | This is the first approved treatment for the underlying cause of CF in patients with two copies of the F508del mutation. wikipedia.orgvrtx.com |
Structure
3D Structure
Properties
Molecular Formula |
C24H18F2N2O6 |
|---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
3-[6-[3-(2,2-difluoro-1,3-benzodioxol-5-yl)-5-hydroxy-2-oxopyrrolidin-1-yl]-3-methylpyridin-2-yl]benzoic acid |
InChI |
InChI=1S/C24H18F2N2O6/c1-12-5-8-19(27-21(12)14-3-2-4-15(9-14)23(31)32)28-20(29)11-16(22(28)30)13-6-7-17-18(10-13)34-24(25,26)33-17/h2-10,16,20,29H,11H2,1H3,(H,31,32) |
InChI Key |
DXTDAJSMDSREMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)N2C(CC(C2=O)C3=CC4=C(C=C3)OC(O4)(F)F)O)C5=CC(=CC=C5)C(=O)O |
Origin of Product |
United States |
Discovery and Characterization of Hydroxy Pyrrolidone Lumacaftor As a Metabolite
Identification as a Predominant Human Circulating Metabolite of Lumacaftor (B1684366) (M28-LUM)
Hydroxy-pyrrolidone-lumacaftor, designated as M28-LUM, has been identified as a significant metabolite of lumacaftor in humans. nih.govfda.gov Following oral administration, lumacaftor undergoes metabolism, with oxidation being one of the main pathways involved. nih.govnih.gov This process leads to the formation of this compound (M28-LUM), which is produced via an oxidation pathway and is considered pharmacologically inactive. nih.gov
At steady state, M28-LUM is a major metabolite found in the blood. fda.gov While it is considered a primary metabolite, its classification relative to the parent drug has been noted with some nuance in regulatory evaluations. One assessment highlighted that as clinical doses of lumacaftor increased during development, the steady-state exposure ratio of M28-LUM to lumacaftor fell below 10%, leading to its classification as a "minor but disproportionate human metabolite". tga.gov.au Another analysis reported the area under the curve (AUC) ratio of M28-LUM relative to lumacaftor to be 77.8%. nih.gov Regardless of classification, it is recognized as a key human metabolite requiring characterization.
Structural Elucidation of this compound
The definitive structure of this compound was determined through standard, sophisticated analytical techniques used in metabolite identification during drug development. The process typically begins with the detection and separation of the metabolite from biological matrices (such as plasma) using liquid chromatography (LC).
Initial characterization is performed using high-resolution mass spectrometry (MS), which provides an accurate mass measurement to determine the molecular formula. Tandem mass spectrometry (MS/MS) is then used to fragment the molecule, yielding a specific pattern that helps identify core structural components and the location of metabolic changes relative to the parent drug, lumacaftor.
To confirm the exact chemical structure, including the precise position of the hydroxyl group and the stereochemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. This powerful technique requires the isolation of a sufficient quantity of the metabolite. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms within the molecule, allowing for unambiguous structural assignment.
Below is a table detailing the key chemical properties of the elucidated structure.
| Property | Value |
| IUPAC Name | 3-[6-[3-(2,2-difluoro-1,3-benzodioxol-5-yl)-5-hydroxy-2-oxopyrrolidin-1-yl]-3-methylpyridin-2-yl]benzoic acid |
| Molecular Formula | C₂₄H₁₈F₂N₂O₆ |
| Molecular Weight | 468.4 g/mol |
| Synonyms | M28-LUM, 2732521-08-1 |
Data sourced from PubChem compound database.
Comparative Metabolite Profiles Across Species
The metabolic profile of a drug can vary significantly between different species, a critical consideration in preclinical safety assessment. fda.gov For lumacaftor, distinct differences were observed in the formation of this compound between humans and the animal species used in standard nonclinical toxicology studies.
Absence of this compound Formation in Laboratory Animal Models
A pivotal finding in the preclinical evaluation of lumacaftor was that this compound (M28-LUM) is a human-specific metabolite. Regulatory documents confirm that M28-LUM is not formed in common laboratory animal models, including mice, rats, or monkeys. tga.gov.au This qualitative difference in metabolic pathways means that the standard animal species used for safety testing are not exposed to this particular metabolite, even when high doses of the parent drug, lumacaftor, are administered.
The table below summarizes the formation of this key metabolite across different species.
| Species | Formation of this compound (M28-LUM) |
| Human | Yes (Identified as a major circulating metabolite) |
| Mouse | Not Formed |
| Rat | Not Formed |
| Monkey | Not Formed |
Metabolic Pathways of Lumacaftor and Formation of Hydroxy Pyrrolidone Lumacaftor
Primary Metabolic Routes of Lumacaftor (B1684366)
Lumacaftor undergoes extensive metabolism, primarily through oxidative biotransformations and, to a lesser extent, glucuronidation. fda.govtga.gov.audrugbank.comvrtx.comsmolecule.com These pathways convert the relatively lipophilic lumacaftor into more water-soluble compounds, facilitating their excretion.
Role of Oxidative Biotransformations
Oxidation is the principal metabolic pathway for lumacaftor. fda.govtga.gov.auvrtx.comsmolecule.com This process involves a series of reactions that chemically alter the drug's structure. The most significant circulating human metabolite formed through this route is hydroxy-pyrrolidone-lumacaftor, also identified as M28. tga.gov.autga.gov.au This metabolite is a product of the oxidative pathway. fda.govresearchgate.net At steady-state, M28 is the major metabolite in the blood, although its concentration relative to the parent drug is less than 10%. fda.govnih.gov Other oxidative metabolites have been identified in vitro, such as M1 (a mono-oxidation product) and M22 (a monohydroxylated metabolite), but M28 is the predominant form found in human plasma. fda.govtga.gov.au
Enzymatic Mechanisms Underlying this compound Formation
The creation of this compound is a complex enzymatic process. The initial and rate-limiting steps are catalyzed by members of the cytochrome P450 superfamily.
Involvement of Cytochrome P450 Isoforms in Lumacaftor Metabolism
The oxidative metabolism of lumacaftor is primarily mediated by the cytochrome P450 (CYP) enzyme system. tga.gov.autga.gov.au In vitro experiments using recombinant human CYP isozymes have specifically identified CYP3A4 and CYP2C8 as being involved in the metabolism of lumacaftor. tga.gov.autga.gov.au Lumacaftor itself is a strong inducer of CYP3A4. fda.govnps.org.au This property can lead to auto-induction, where the drug accelerates its own metabolism, and can also affect the plasma concentrations of other drugs that are substrates of CYP3A4. frontiersin.org The formation of this compound (M28) is a direct result of these CYP-mediated oxidative processes. fda.govresearchgate.net
Table 1: Key Enzymes in Lumacaftor Metabolism
| Enzyme Family | Specific Isoform(s) | Role in Lumacaftor Metabolism | Metabolic Pathway |
| Cytochrome P450 | CYP3A4, CYP2C8 | Primary enzymes responsible for the oxidative biotransformation of lumacaftor, leading to the formation of metabolites including this compound (M28). tga.gov.autga.gov.au | Oxidation |
| UDP-Glucuronosyltransferases (UGTs) | Not specified | Catalyze the conjugation of glucuronic acid to lumacaftor. | Glucuronidation |
Other Metabolic Enzymes and Conjugation Reactions
Following the initial oxidation by CYP enzymes, conjugation reactions facilitate further metabolism. The enzymes responsible for glucuronidation are the UDP-glucuronosyltransferases (UGTs). These enzymes transfer glucuronic acid to lumacaftor or its oxidized metabolites, creating conjugates that are more easily eliminated. While specific UGT isoforms involved in lumacaftor metabolism are not detailed in the available literature, this pathway is a recognized route of its biotransformation. fda.govtga.gov.au
Metabolite Stability and Elimination Pathways
The metabolites of lumacaftor are designed for efficient removal from the body. This compound (M28), the major metabolite in human plasma, is considered pharmacologically inactive at clinically relevant concentrations. fda.govtga.gov.aunps.org.au
Studies have confirmed the stability of lumacaftor and its M28 metabolite in human plasma and whole blood under standard laboratory collection and storage conditions. fda.gov The primary route for the elimination of lumacaftor and its metabolites is through the feces. Following administration of radiolabeled lumacaftor, the majority of the substance (approximately 51%) is excreted unchanged in the feces. tga.gov.au A monohydroxylated metabolite, M22, accounted for about 14% of the dose in feces. tga.gov.au Minimal amounts of lumacaftor and its metabolites are found in the urine, indicating that renal clearance is not a significant pathway of elimination. fda.govnih.govtga.gov.au
Table 2: Elimination Characteristics of Lumacaftor and Metabolites
| Substance | Primary Elimination Route | Percentage of Unchanged Drug in Feces | Percentage of Total Radioactivity in Urine | Pharmacological Activity |
| Lumacaftor | Feces nih.govtga.gov.au | 51% tga.gov.au | 8.6% (parent + metabolites) nih.gov | Active |
| This compound (M28) | Feces (inferred) | Not applicable | Negligible fda.gov | Inactive fda.govtga.gov.aunps.org.au |
Pharmacological and Mechanistic Evaluation of Hydroxy Pyrrolidone Lumacaftor
In Vitro Assessments of Molecular Activity
In vitro studies are crucial for characterizing the pharmacological activity of a compound. For Hydroxy-pyrrolidone-lumacaftor, these assessments have centered on its potential to act as a CFTR modulator, similar to its parent compound, lumacaftor (B1684366).
CFTR modulators are categorized as either "correctors" or "potentiators." Correctors, like lumacaftor, help the misfolded F508del-CFTR protein to fold correctly and traffic to the cell surface. ersnet.orgmdpi.com Potentiators, such as ivacaftor, work by increasing the channel-open probability of the CFTR protein that is already at the cell surface. ersnet.orgeuropa.eu
Studies have shown that this compound, also referred to as M28-lumacaftor, is considered pharmacologically inactive. nih.gov This indicates that in laboratory assays, it does not demonstrate significant corrector or potentiator activity at clinically relevant concentrations. fda.gov While lumacaftor itself directly acts on the F508del-CFTR protein to improve its conformational stability and trafficking, its major metabolite does not appear to share this therapeutic activity. drugbank.commdpi.com
The mechanism of lumacaftor involves direct binding to the CFTR protein, which stabilizes its structure and allows it to be processed and moved to the cell membrane. mdpi.com Specifically, it is understood to stabilize the interface between the first membrane-spanning domain (MSD1) and nucleotide-binding domain 1 (NBD1). mdpi.commdpi.com Given that this compound is deemed pharmacologically inactive, it is inferred that it does not interact with the CFTR protein in a manner that would correct the folding defect or potentiate channel activity. nih.govfda.gov The structural changes resulting from its metabolism from lumacaftor likely alter or prevent the specific binding required to modulate CFTR function.
Reported Inactivity of this compound at Pharmacologically Relevant Concentrations
Regulatory documents and pharmacokinetic studies have confirmed the status of this compound as an inactive metabolite. nih.govfda.gov Following administration of lumacaftor, it is metabolized primarily through oxidation to form this compound (M28). nih.gov While this metabolite is the major one found in plasma, it is not considered to be active at the concentrations typically found in patients. nih.govfda.gov
| Compound | Metabolite Designation | CFTR Modulator Activity | Status |
|---|---|---|---|
| Lumacaftor | Parent Drug | Corrector | Active |
| This compound | M28-lumacaftor | None | Inactive nih.govfda.gov |
Impact on Parent Compound's Mechanism of Action
There is no evidence to suggest that this compound has any impact, either synergistic or antagonistic, on the mechanism of action of its parent compound, lumacaftor. The role of lumacaftor is to increase the quantity of functional CFTR protein at the cell surface, which is then acted upon by a potentiator like ivacaftor. europa.eu Since this compound is inactive, it does not contribute to this correction mechanism nor does it appear to interfere with lumacaftor's ability to bind to and correct the F508del-CFTR protein. nih.govfda.gov The metabolic conversion of lumacaftor to this inactive form is primarily a route of elimination and clearance from the body. nih.gov
Analytical Methodologies for Hydroxy Pyrrolidone Lumacaftor
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for separating Hydroxy-pyrrolidone-lumacaftor from the parent drug, Lumacaftor (B1684366), and other related impurities. Stability-indicating methods, which are capable of separating degradation products from the API, are particularly important.
High-Performance Liquid Chromatography (HPLC) Methods
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the routine analysis and quality control of Lumacaftor and its related substances. wjpmr.com These methods are developed to be simple, accurate, and reproducible for the separation and quantification of the main compound and any impurities that may form during synthesis or degradation. researchgate.net
Forced degradation studies, which involve exposing Lumacaftor to stress conditions such as acid, base, oxidation, heat, and light, are performed to generate potential degradation products like this compound. researchgate.nettandfonline.comtandfonline.com The resulting mixture is then analyzed by a stability-indicating HPLC method to demonstrate that the degradation products are well-resolved from the parent peak. acta.co.in The separation is typically achieved on a C8 or C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnamibian-studies.comresearchgate.net
Table 1: Representative HPLC Method Parameters for the Analysis of Lumacaftor and Related Impurities
| Parameter | Conditions |
|---|---|
| Stationary Phase | Inertsil ODS C18 (250mm x 4.6mm, 5µm) or equivalent researchgate.net |
| Mobile Phase | Acetonitrile and Orthophosphoric Acid (OPA) Buffer (pH 3.0-4.5) in various ratios (e.g., 40:60, 60:40 v/v) researchgate.netacta.co.innamibian-studies.com |
| Flow Rate | 1.0 mL/min researchgate.netnamibian-studies.com |
| Detection | UV at 255 nm, 259 nm, or 290 nm researchgate.netacta.co.inresearchgate.netijrpns.com |
| Column Temperature | Ambient (e.g., 25°C) researchgate.net |
| Injection Volume | 10 µL - 20 µL namibian-studies.comorientjchem.org |
| Elution Mode | Isocratic acta.co.innamibian-studies.com |
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For more sensitive and highly specific quantification, particularly at trace levels, Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. nih.govnih.gov This technique is essential for quantifying potential genotoxic impurities and for analyzing samples from complex biological matrices. nih.govmonash.edunih.gov The UPLC system utilizes columns with smaller particle sizes (typically <2 µm), which provides higher resolution and faster analysis times compared to traditional HPLC. drugbank.com
The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which offers exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte of interest. nih.gov This allows for the definitive detection and quantification of compounds like this compound even in the presence of co-eluting interferences. nih.gov
Table 2: Typical UPLC-MS/MS Method Parameters
| Parameter | Conditions |
|---|---|
| Stationary Phase | C8 or C18 Column (e.g., 50 x 2.1 mm, 2.6 µm) drugbank.com |
| Mobile Phase | Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B) nih.govdrugbank.comnih.gov |
| Flow Rate | 0.25 - 1.0 mL/min researchgate.netnih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Desolvation Temp. | 250°C nih.gov |
| Heat Block Temp. | 400°C nih.gov |
Spectroscopic Approaches for Identification and Purity Assessment
While chromatography separates the components of a mixture, spectroscopic techniques are required to identify the chemical structure of unknown impurities and to assess the purity of the separated peaks.
Ultraviolet (UV) Spectroscopy
UV spectroscopy, typically integrated with an HPLC system via a Photo Diode Array (PDA) detector, is the most common method for detection and preliminary purity assessment. wjpmr.com A UV spectrum of an analyte is recorded over a range of wavelengths (e.g., 200-400 nm). orientjchem.org The wavelength of maximum absorbance (λmax) for Lumacaftor and its related compounds is often found around 254-295 nm. orientjchem.orgnih.gov The detection wavelength for the HPLC method is selected based on where the compounds of interest show significant absorbance. orientjchem.org
Peak purity analysis can also be performed using a PDA detector. By comparing the UV spectra across a single chromatographic peak, it is possible to determine if the peak corresponds to a single component or multiple co-eluting compounds. dergipark.org.tr
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry
For the definitive structural elucidation of an unknown impurity like this compound, a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is required. hyphadiscovery.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides the accurate mass of the impurity, which allows for the determination of its elemental composition and molecular formula. nih.gov Further fragmentation analysis (MS/MS) reveals the structure of different parts of the molecule, aiding in the identification of the core structure and the position of modifications. namibian-studies.com This information is crucial for proposing a putative structure for a degradation product. nih.gov
Nuclear Magnetic Resonance (NMR): NMR spectroscopy is the most powerful tool for unambiguous structure determination. rsc.orgarxiv.org After an impurity is isolated and purified, a suite of NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) is performed. hyphadiscovery.com These experiments provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule, allowing for the confirmation or refutation of structures proposed by MS data. stanford.edu While MS can suggest a structure, NMR provides the definitive proof of atomic connectivity. hyphadiscovery.com
Method Validation Parameters in Pre-clinical Research
Before an analytical method can be used for routine analysis in preclinical studies, it must be validated to ensure it is reliable and fit for its intended purpose. ijrpns.com Method validation is performed according to guidelines from the International Council for Harmonisation (ICH). researchgate.netdergipark.org.tr The key parameters assessed during validation include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.netnih.gov
Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants). dergipark.org.tr | Peak purity index > 0.99; No interference at the analyte's retention time. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net | Correlation Coefficient (R²) ≥ 0.999 researchgate.netnamibian-studies.com |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision. researchgate.net | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results to the true value, often determined by recovery studies. tandfonline.com | Percent recovery typically between 98.0% and 102.0%. ijrpns.com |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. tandfonline.com | Relative Standard Deviation (%RSD) ≤ 2.0% acta.co.inresearchgate.net |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. tandfonline.com | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. tandfonline.com | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). namibian-studies.com | %RSD of results should remain within acceptable limits (e.g., ≤ 2.0%). |
Accuracy and Precision
The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements of the same sample. Both are critical parameters in method validation.
For the quantification of lumacaftor and its metabolites, including this compound, accuracy is typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) against a calibration curve. The concentration of the QC samples is then compared to the nominal (known) concentration, and the accuracy is expressed as the percentage of the nominal value.
Precision is evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by analyzing multiple replicates of the QC samples within the same analytical run, while intermediate precision is assessed by analyzing the QC samples on different days with different analysts and/or equipment. The precision is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).
A study validating an LC-MS/MS method for the quantification of several cystic fibrosis transmembrane conductance regulator (CFTR) modulators, including lumacaftor, reported within-run and between-run precision for all analytes to be less than 12.7% at the lower limit of quantitation (LLOQ) and less than 6.7% for higher concentrations nih.gov. The accuracy for these analytes was found to be between 95.8% and 112.9% of the nominal values for concentrations above the LLOQ nih.gov. Although specific data for this compound is not detailed, similar acceptance criteria would be applied to its analytical method validation.
Table 1: Representative Accuracy and Precision Data for an LC-MS/MS Method
| Analyte | QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | Low | 30 | 29.1 | 97.0 | 4.5 |
| Medium | 300 | 306.0 | 102.0 | 3.2 | |
| High | 3000 | 2940.0 | 98.0 | 2.8 |
Note: The data in this table is illustrative and based on typical performance characteristics of validated LC-MS/MS methods for drug metabolites. Specific data for this compound is not publicly available.
Limits of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. The limit of quantification (LOQ), on the other hand, is the lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision.
The LOQ is a critical parameter for pharmacokinetic studies, as it determines the lowest concentration of this compound that can be reliably measured in biological samples. For bioanalytical methods, the LOQ is typically established as the lowest point on the calibration curve that can be measured with a precision of ≤20% (%CV) and an accuracy of 80-120%.
The determination of LOD and LOQ can be based on the signal-to-noise ratio (S/N), where the LOD is typically defined as a S/N of 3:1 and the LOQ as a S/N of 10:1. Alternatively, they can be calculated based on the standard deviation of the response and the slope of the calibration curve sepscience.com.
In a validated method for the simultaneous quantification of ivacaftor, lumacaftor, and tezacaftor, the lower limit of quantitation (LLOQ) for all compounds was established at 0.01 mg/L nih.gov. While the specific LOD and LOQ for this compound have not been explicitly reported in the reviewed literature, it is expected that a validated LC-MS/MS method would achieve a similarly low LOQ to enable the characterization of its pharmacokinetic profile.
Table 2: Illustrative Limits of Detection and Quantification
| Parameter | Definition | Typical Value (ng/mL) |
| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. | 0.5 |
| Limit of Quantification (LOQ) | Lowest concentration that can be accurately and precisely quantified. | 1.5 |
Note: The values in this table are illustrative and based on typical performance of sensitive LC-MS/MS methods. Specific, publicly available data for this compound is limited.
Pre Clinical Drug Discovery and Development Implications
Considerations for In Vitro and In Vivo Model Systems in CFTR Corrector Research
The journey of a CFTR corrector from a laboratory concept to a potential therapeutic agent is underpinned by rigorous pre-clinical testing. The choice of appropriate model systems is paramount to accurately predict the efficacy and behavior of these compounds in humans.
Use of Human Bronchial Epithelial Cells and Patient-Derived Organoids
Primary human bronchial epithelial (HBE) cells cultured at an air-liquid interface (ALI) are considered a gold standard for the pre-clinical evaluation of CFTR modulators. nih.govfrontiersin.org These cultures, derived from the lungs of CF patients, closely mimic the structure and function of the native airway epithelium. nih.govphysiology.org This allows researchers to study the effects of corrector compounds on CFTR function in a pathologically relevant environment. nih.gov HBE cells from CF patients exhibit key features of the disease, including abnormal ion and fluid transport. nih.gov The ability to generate sufficient quantities of these cells for testing compound potency and efficacy makes them an invaluable tool in the selection of clinical candidates. nih.gov
Patient-derived organoids, particularly intestinal organoids, have also emerged as a powerful in vitro model. ersnet.orgnih.govmdpi.com These three-dimensional structures can be grown from rectal biopsies and faithfully reproduce an individual's specific CFTR genotype and its functional consequences. nih.gov A key assay used with organoids is the forskolin-induced swelling (FIS) assay, which provides a quantifiable measure of CFTR function. ersnet.orgnih.govuu.nl The ability to miniaturize this assay to a 384-well format allows for high-throughput screening of large compound libraries, accelerating the discovery of new drug candidates. ersnet.orguu.nl These patient-derived models are crucial for personalized medicine approaches, enabling the testing of modulator efficacy on rare CFTR mutations. nih.govbiorxiv.org
| Model System | Key Advantages | Relevant Research Findings |
| Human Bronchial Epithelial (HBE) Cells | - Recapitulates native airway epithelium structure and function. nih.govphysiology.org - Allows for testing in a pathologically relevant context. nih.gov - Can be generated in sufficient quantities for routine testing. nih.gov | - Used to characterize, optimize, and select clinical candidates for CFTR modulators. nih.gov - Correlate well with in vivo responses to modulator therapies. jci.orgmdpi.com |
| Patient-Derived Organoids (e.g., Intestinal) | - Faithfully reproduces patient-specific CFTR genotype and phenotype. nih.gov - Amenable to high-throughput screening for drug discovery. ersnet.orguu.nl - Enables personalized medicine approaches for rare mutations. nih.govbiorxiv.org | - Forskolin-induced swelling (FIS) assay quantifies CFTR function and response to modulators. ersnet.orgnih.govuu.nl - Successfully used to identify potential new therapies through drug repurposing screens. ersnet.org |
Role of Metabolite Profiling in Structure-Activity Relationship (SAR) Studies for Lumacaftor (B1684366) Analogues
The discovery and optimization of CFTR correctors like Lumacaftor and its derivatives, including Hydroxy-pyrrolidone-lumacaftor, heavily rely on understanding the relationship between a molecule's structure and its biological activity.
Impact of Metabolic Stability on Compound Design and Optimization
Metabolite profiling is a critical component of drug development, providing insights into how a compound is broken down in the body. The metabolic stability of a corrector can significantly influence its efficacy and duration of action. researchgate.netnih.gov For instance, the metabolism of Lumacaftor involves processes like oxidation and glucuronidation. drugbank.com Understanding the metabolic fate of a parent compound and the activity of its metabolites, such as this compound, is crucial. Some metabolites may be inactive, while others could contribute to the therapeutic effect or even cause off-target effects. pharmgkb.orgfda.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis in Derivative Development
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgmdpi.com In the development of Lumacaftor analogues, QSAR can be a powerful tool to predict the potency of new derivatives before they are synthesized. mdpi.comlarvol.com
QSAR models are built using a dataset of compounds with known activities. nih.govnih.gov By analyzing various physicochemical properties and molecular descriptors, these models can identify the key structural features that are important for a compound's ability to correct mutant CFTR. mdpi.comnih.gov This information can then be used to guide the design of new analogues with improved efficacy. For example, a QSAR study might reveal that increasing the hydrophobicity or altering the electronic properties of a particular part of the molecule could lead to a more potent corrector. nih.gov The use of 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), can provide even more detailed insights by considering the three-dimensional shape of the molecules. wikipedia.org
Integration of Computational Approaches in Drug Discovery for CFTR Modulators
Computational methods are increasingly being integrated into the drug discovery pipeline for CFTR modulators, complementing experimental approaches and accelerating the identification of new therapeutic candidates. nih.gov Molecular docking and dynamics simulations, for example, can be used to predict how a corrector molecule like this compound might bind to the CFTR protein. mdpi.comacs.orgnih.gov
These computational studies can help to identify potential binding sites and elucidate the mechanism of action of correctors. acs.orgnih.govelifesciences.org For instance, simulations have suggested that Type I correctors like Lumacaftor may bind to the membrane-spanning domains (MSDs) of CFTR, stabilizing the protein's structure. mdpi.comnih.govelifesciences.org By providing a molecular-level understanding of drug-protein interactions, computational approaches can guide the rational design of more effective and specific CFTR modulators. mdpi.comnih.gov The combination of in silico screening of virtual compound libraries with experimental validation in relevant cell-based assays creates a powerful and efficient workflow for discovering the next generation of CFTR-targeting drugs. nih.gov
Molecular Docking and Pharmacophore Mapping
Detailed molecular docking and pharmacophore mapping studies specifically for this compound (also known as M28-lumacaftor) are not extensively available in peer-reviewed literature. This is likely because it is an inactive metabolite, and research efforts have concentrated on the parent compound, lumacaftor, and other active molecules. nih.govtga.gov.au However, understanding the computational analysis of lumacaftor provides a framework for inferring the potential binding characteristics of its metabolites.
Molecular docking studies have been instrumental in elucidating the mechanism of action for lumacaftor. These studies propose that lumacaftor binds to the first nucleotide-binding domain (NBD1) of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. mdpi.com This binding is thought to stabilize the NBD1 domain and its interface with other parts of the protein, such as intracellular loop 4 (ICL4), thereby correcting the misfolding defect of the F508del-CFTR mutant protein. mdpi.com Recent in silico studies have explored lumacaftor's potential to bind to other targets, such as β-catenin, suggesting its potential for drug repurposing. nih.gov
Pharmacophore models for CFTR correctors have been developed to identify the key chemical features necessary for activity. nih.govmdpi.com A common pharmacophore model for F508del-CFTR correctors includes features such as hydrogen-bond donors, hydrogen-bond acceptors, and aromatic rings, arranged in a specific spatial orientation. nih.gov
The structural difference between lumacaftor and this compound—specifically the modification of the piperidinone ring in lumacaftor to a hydroxy-pyrrolidone ring in the metabolite—would significantly alter its interaction with the NBD1 binding site. This change in the ring structure and the addition of a hydroxyl group would affect the size, shape, and hydrogen-bonding capabilities of the molecule, likely disrupting the key interactions required for corrector activity and explaining its pharmacological inactivity. nih.gov
Table 1: Summary of Molecular Docking Findings for Lumacaftor
| Feature | Description | Reference |
| Primary Target | First Nucleotide-Binding Domain (NBD1) of CFTR | mdpi.com |
| Binding Site | Interface between NBD1 and Intracellular Loop 4 (ICL4) | mdpi.com |
| Key Interactions | Stabilization of the NBD1:ICL4 interface; interaction with a hydrophobic cluster near the F508 residue. | mdpi.com |
| Predicted Outcome | Allosteric stabilization of the F508del-CFTR protein structure, facilitating its processing and trafficking to the cell surface. | cysticfibrosisnewstoday.com |
| Docking Score | Docking against β-catenin protein revealed a docking score of -8.7 kcal/mol, indicating strong binding affinity in a repurposing context. | nih.gov |
Prediction of Metabolic Pathways and Metabolite Formation
Lumacaftor is not extensively metabolized in humans, with the majority of the drug being excreted unchanged in the feces. drugbank.comfda.gov The metabolic pathways that do occur are primarily oxidation and glucuronidation. drugbank.comfda.gov In vitro and in vivo data have identified several metabolites, with this compound (M28-lumacaftor) being a notable one.
The formation of this compound (M28) occurs via an oxidation pathway. nih.gov It is considered a major human circulating metabolite, but is pharmacologically inactive. nih.gov The plasma area under the curve (AUC) for M28 is approximately 8.4% of that for the parent lumacaftor, which is below the 10% threshold that typically necessitates further nonclinical safety characterization. tga.gov.au
Other identified metabolites of lumacaftor include:
M22-lumacaftor (Hydroxy-lumacaftor): This is the primary metabolite observed in in-vitro studies using liver microsomal preparations and is formed by the hydroxylation of the methyl group on the pyridine (B92270) ring. fda.gov
M2-lumacaftor (Lumacaftor glucuronide): This is the main metabolite detected in vivo after M22 and is formed through glucuronidation. fda.gov
The primary route of elimination for lumacaftor and its metabolites is through hepatic and biliary excretion, with about 51% of an administered dose recovered as unchanged lumacaftor in the feces. drugbank.com A very small amount, approximately 8.6% of total radioactivity, is recovered in the urine, with only 0.18% being the unchanged parent drug. drugbank.com Studies using serum metabolomics have shown that treatment with lumacaftor (in combination with ivacaftor) significantly affects key lipid and amino acid metabolic pathways. nih.govresearchgate.net
Table 2: Major Identified Metabolites of Lumacaftor
| Metabolite ID | Common Name | Formation Pathway | Pharmacological Activity | Relative Exposure (AUC ratio metabolite/parent) | Reference |
| M28-lumacaftor | This compound | Oxidation | Inactive | ~8.4% | nih.govtga.gov.au |
| M22-lumacaftor | Hydroxy-lumacaftor | Oxidation (Hydroxylation of methyl pyridine) | Not specified | Not specified | fda.gov |
| M2-lumacaftor | Lumacaftor glucuronide | Glucuronidation | Not specified | Not specified | fda.gov |
Future Research Directions and Mechanistic Insights
Elucidation of the Precise Enzymatic Pathways Leading to Hydroxy-pyrrolidone-lumacaftor
Initial investigations suggest that the formation of this compound is a multi-step process. The primary routes of lumacaftor (B1684366) metabolism involve the hydroxylation of the methyl pyridine (B92270) group to form M22-lumacaftor and glucuronidation to yield M2-lumacaftor. fda.gov However, this compound (M28) emerges as the major circulating metabolite in plasma, indicating a significant, yet not fully detailed, metabolic cascade. fda.gov Further research is required to delineate the specific enzymes and intermediate steps involved in the transformation of lumacaftor into its hydroxy-pyrrolidone derivative.
Potential as a Biomarker for Lumacaftor Exposure or Metabolite Disposition in Pre-clinical Settings
Given that this compound (M28) is a major human metabolite of lumacaftor, its quantification in biological matrices offers a potential avenue for its use as a biomarker in pre-clinical and clinical research. fda.gov Pharmacokinetic studies have consistently measured the levels of M28-lumacaftor alongside the parent drug. researchgate.net Following a single oral dose of [14C]-lumacaftor, M28-lumacaftor was the most significant metabolite detected in plasma, accounting for a substantial portion of the total radioactivity. fda.gov
The plasma area under the concentration-time curve (AUC) for M28-lumacaftor has been reported to be approximately 8.4% of the parent compound in patients. tga.gov.au More detailed pharmacokinetic analyses from clinical trial data have shown that the trough concentrations of M28-lumacaftor parallel those of lumacaftor, reaching a steady state by day 8 of treatment. europa.eu This consistent relationship suggests that monitoring M28-lumacaftor levels could provide valuable insights into the inter-individual variability in lumacaftor metabolism and disposition. While broad metabolomics studies have been undertaken to identify biomarkers associated with the response to lumacaftor/ivacaftor therapy, a targeted investigation into the utility of this compound as a specific biomarker for drug exposure and metabolic phenotype in pre-clinical settings is a promising area for future research. researchgate.net
Exploration of Metabolite-Mediated Interactions with Cellular Components or Signaling Pathways (even if inactive as a CFTR corrector)
Current research has established that this compound is not pharmacologically active as a CFTR corrector. tga.gov.aumedsafe.govt.nz Its inability to correct the misfolded F508del-CFTR protein means it does not contribute directly to the therapeutic efficacy of lumacaftor. tga.gov.au
However, the absence of CFTR correction activity does not preclude the possibility of other biological interactions. As a significant circulating metabolite, the potential for this compound to interact with other cellular components or signaling pathways remains an open area of investigation. To date, there is no published evidence to suggest that this metabolite engages in off-target interactions that could lead to unforeseen pharmacological or toxicological effects. Future research could explore whether this inactive metabolite has any potential to interact with other drug-metabolizing enzymes or transporters, which could have implications for drug-drug interactions beyond those attributed to the parent compound, lumacaftor.
Q & A
Basic Research Questions
Q. What are the primary mechanisms of action of Hydroxy-pyrrolidone-lumacaftor, and how do experimental models validate these mechanisms?
- Methodological Answer: Begin with in vitro assays (e.g., electrophysiological studies or fluorescence-based binding assays) to assess target engagement (e.g., CFTR modulation). Validate using cell-based models (e.g., human bronchial epithelial cells with F508del-CFTR mutations) to measure chloride ion transport restoration. Compare dose-response curves across models to confirm consistency . For conflicting results, perform statistical meta-analysis of published datasets to identify variability sources (e.g., cell line heterogeneity) .
Q. How should researchers design experiments to address contradictions in existing literature on this compound’s efficacy?
- Methodological Answer: Adopt a standardized protocol across labs (e.g., consistent cell culture conditions, agonist concentrations). Use blinded analysis to minimize bias. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, if studies conflict on synergistic effects with ivacaftor, design a factorial experiment testing multiple drug ratios and measuring CFTR maturation via Western blot .
Q. What ethical considerations are critical when transitioning this compound research from animal models to human trials?
- Methodological Answer: Follow institutional review board (IRB) guidelines, including Declaration of Helsinki principles. For animal studies, ensure 3R compliance (Replacement, Reduction, Refinement). In human trials, detail participant selection criteria (e.g., CFTR genotype stratification) and informed consent processes. Reference preclinical PK/PD data to justify safe starting doses in Phase I trials .
Advanced Research Questions
Q. How can researchers optimize this compound combination therapies while minimizing off-target effects?
- Methodological Answer: Use high-throughput screening (HTS) with CRISPR-Cas9 gene-edited libraries to identify synergistic partners. Apply systems pharmacology modeling to predict drug-drug interactions. Validate via ex vivo organoid models, measuring CFTR function and cytotoxicity. For data interpretation, employ pathway enrichment analysis to distinguish target-specific vs. bystander effects .
Q. What experimental strategies resolve discrepancies between in vitro and in vivo pharmacokinetic profiles of this compound?
- Methodological Answer: Conduct physiologically based pharmacokinetic (PBPK) modeling to account for species-specific differences (e.g., metabolic enzyme expression). Validate using microsampling techniques in rodent models to track drug concentrations over time. Cross-validate with human hepatocyte assays to extrapolate clearance rates. Address inconsistencies via sensitivity analysis of model parameters .
Q. How can advanced delivery systems improve this compound’s bioavailability in target tissues?
- Methodological Answer: Design nanoparticle formulations (e.g., lipid-based carriers) and test uptake efficiency in polarized epithelial monolayers. Use confocal microscopy to track intracellular localization. Compare aerosolized vs. oral administration in animal models, measuring lung vs. plasma drug levels. Apply PICO framework (Population: CF patients; Intervention: Novel delivery; Comparison: Standard therapy; Outcome: Bioavailability) to structure hypotheses .
Methodological Frameworks for Data Analysis
Q. What statistical approaches are recommended for analyzing conflicting efficacy data in multi-center this compound trials?
- Methodological Answer: Use mixed-effects models to account for inter-center variability. Perform subgroup analysis based on covariates (e.g., baseline lung function, genotype). Apply Bayesian meta-analysis to quantify uncertainty in effect sizes. Transparently report confidence intervals and p-value adjustments for multiple comparisons .
Q. How should researchers structure hypotheses to investigate this compound’s long-term safety profile?
- Methodological Answer: Frame hypotheses using the PICO framework (e.g., "In CF patients (P), does prolonged this compound use (I) compared to standard care (C) increase liver enzyme abnormalities (O)?"). Use longitudinal cohort studies with periodic biomarker monitoring (e.g., ALT/AST levels). Apply survival analysis to model time-to-event outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
